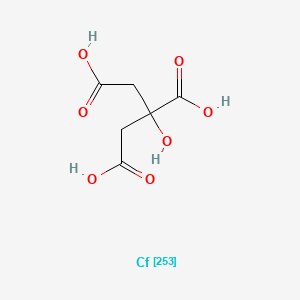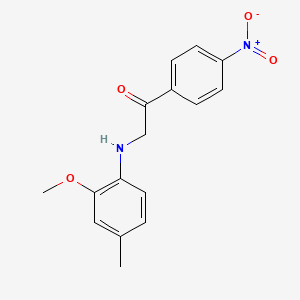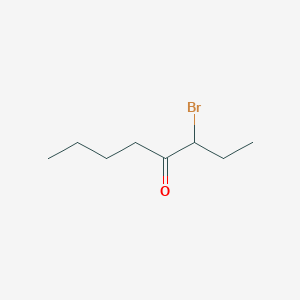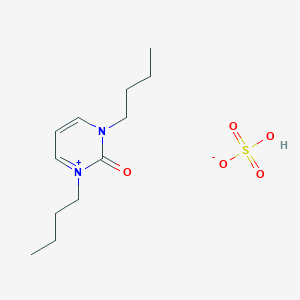
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt is a complex compound that combines the properties of citric acid (2-Hydroxy-1,2,3-propanetricarboxylic acid) with the radioactive element californium-252
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt involves the reaction of citric acid with californium-252. The process typically requires careful handling due to the radioactive nature of californium-252. The reaction is carried out in a controlled environment to ensure safety and precision. The reaction conditions include maintaining a specific temperature and pH to facilitate the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound is limited due to the scarcity and high cost of californium-252. when produced, it involves similar reaction conditions as the laboratory synthesis but on a larger scale. The process requires specialized equipment to handle the radioactive material safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of californium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states of californium, while reduction may yield lower oxidation states. Substitution reactions can result in various derivatives of the original compound.
Applications De Recherche Scientifique
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt has several scientific research applications:
Chemistry: It is used in studies involving the behavior of radioactive elements and their interactions with organic compounds.
Biology: The compound can be used in radiolabeling experiments to trace biological pathways and processes.
Medicine: Its radioactive properties make it useful in certain types of cancer treatments, where targeted radiation is required.
Industry: The compound can be used in industrial applications that require precise radiation sources, such as in material analysis and quality control.
Mécanisme D'action
The mechanism by which 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt exerts its effects involves the interaction of its radioactive component with molecular targets. Californium-252 emits neutrons, which can penetrate biological tissues and cause ionization. This ionization can damage cellular components, making the compound effective in applications like cancer treatment. The pathways involved include the disruption of DNA and other critical cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: 2-Hydroxy-1,2,3-propanetricarboxylic acid itself is a common organic acid used in various applications.
Other Radioactive Salts: Compounds like americium-241 and plutonium-238 salts share similarities in their radioactive properties.
Uniqueness
The uniqueness of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt lies in its combination of citric acid’s chelating properties with the radioactive characteristics of californium-252. This dual functionality makes it valuable in specialized scientific and industrial applications.
Propriétés
Numéro CAS |
55797-15-4 |
|---|---|
Formule moléculaire |
C6H8CfO7 |
Poids moléculaire |
445.21 g/mol |
Nom IUPAC |
californium-253;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Cf/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/i;1+2 |
Clé InChI |
KMJLNPCMGHOAQS-NLQOEHMXSA-N |
SMILES isomérique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[253Cf] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)












